An In-Depth Technical Guide to Ethyl 3-oxocyclobutanecarboxylate (CAS: 87121-89-9)
An In-Depth Technical Guide to Ethyl 3-oxocyclobutanecarboxylate (CAS: 87121-89-9)
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Ethyl 3-oxocyclobutanecarboxylate. This valuable building block is notable for its strained four-membered ring and dual keto-ester functionality, making it a versatile intermediate in the synthesis of complex molecular architectures. We will delve into its fundamental properties, synthesis, reactivity, and applications, providing field-proven insights and detailed protocols.
Core Compound Identification and Properties
Ethyl 3-oxocyclobutanecarboxylate, registered under CAS number 87121-89-9, is a key organic intermediate.[1][2][3][4] Its structure features a cyclobutane ring, which imparts significant ring strain and influences its reactivity, along with a ketone and an ethyl ester group that serve as handles for a wide array of chemical transformations.[5] This combination makes it particularly useful in constructing scaffolds for pharmaceuticals and other fine chemicals.[2][6][7]
Physicochemical and Spectroscopic Data
The compound is typically a colorless to pale yellow or light brown liquid.[3][6][7] Its properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 87121-89-9 | [1][2][3][4] |
| Molecular Formula | C₇H₁₀O₃ | [1][2][3] |
| Molecular Weight | 142.15 g/mol | [1][4][8] |
| Appearance | Colorless to pale yellow/light brown liquid | [3][6][7] |
| Boiling Point | ~167-168 °C (at 760 mmHg); 90 °C (at 2 Torr) | [6][7][9] |
| Density | ~1.169 g/mL | [6][7][9] |
| Flash Point | 82.3 °C | [2][6] |
| Refractive Index | ~1.473 | [6] |
| Solubility | Soluble in polar organic solvents like ethanol and DMF. | [6] |
| InChI Key | BXBRFSMPBOTZHJ-UHFFFAOYSA-N | [3][7] |
| SMILES | O=C(C1CC(C1)=O)OCC | [1][7] |
Spectroscopic analysis is crucial for structure confirmation. The ¹H NMR spectrum for Ethyl 3-oxocyclobutanecarboxylate typically shows characteristic signals corresponding to the ethyl group protons and the protons on the cyclobutane ring.[7][9] For example, in CDCl₃, the spectrum is confirmed as: δ 4.21 (q, 2H), 3.45-3.37 (m, 2H), 3.33-3.17 (m, 3H), 1.29 (t, 3H).[7][9]
Synthesis: A Common and Efficient Pathway
A prevalent and efficient method for preparing Ethyl 3-oxocyclobutanecarboxylate is through the oxidation of its corresponding alcohol, ethyl 3-hydroxycyclobutanecarboxylate. The Swern oxidation is particularly well-suited for this transformation due to its mild conditions, which are essential for handling sensitive substrates and avoiding side reactions.
The Causality Behind the Swern Oxidation: This method is chosen for its high efficiency and tolerance of various functional groups. The reaction proceeds by activating dimethyl sulfoxide (DMSO) with oxalyl chloride at a very low temperature (-78 °C) to form the electrophilic chlorosulfonium salt. This low temperature is critical to prevent the decomposition of the intermediate. The alcohol (ethyl 3-hydroxycyclobutanecarboxylate) then attacks this species, and subsequent addition of a hindered base, such as triethylamine (TEA), facilitates an intramolecular E2-type elimination to yield the desired ketone, along with dimethyl sulfide and triethylammonium chloride.
Caption: Workflow for the Swern Oxidation of Ethyl 3-hydroxycyclobutanecarboxylate.
Chemical Reactivity and Synthetic Utility
The synthetic value of Ethyl 3-oxocyclobutanecarboxylate lies in the orthogonal reactivity of its two primary functional groups.
-
The Ketone: The carbonyl group is susceptible to a wide range of nucleophilic additions and condensation reactions. This allows for the introduction of new substituents and the formation of more complex structures, including the synthesis of various heterocyclic compounds.[5]
-
The Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-oxocyclobutanecarboxylic acid, which is itself a crucial intermediate.[2] It can also undergo transesterification or be converted into amides, providing further avenues for molecular diversification.
This dual functionality makes it a cornerstone intermediate for building diverse molecular libraries in drug discovery programs, where it has been utilized in the synthesis of compounds targeting cancer and inflammation.[6]
Caption: Synthetic utility of Ethyl 3-oxocyclobutanecarboxylate as a building block.
Detailed Experimental Protocol: Synthesis via Swern Oxidation
This protocol is a self-validating system, detailing a reliable method for the synthesis of Ethyl 3-oxocyclobutanecarboxylate.[7][9]
Materials:
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl 3-hydroxycyclobutanecarboxylate (cis/trans mixture)
-
Triethylamine (TEA)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (100 mL).
-
Reagent Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.79 mL, 21.2 mmol) to the cold DCM, followed by the dropwise addition of anhydrous DMSO (2.51 mL, 35.3 mmol).
-
Activation: Stir the mixture at -78 °C for 30 minutes. The formation of the chlorosulfonium salt should occur.
-
Substrate Addition: Add a solution of ethyl 3-hydroxycyclobutanecarboxylate (2.68 g, 17.6 mmol) in DCM (46 mL) dropwise to the reaction mixture, ensuring the internal temperature remains at -78 °C.
-
Oxidation: Continue stirring at -78 °C for another 30 minutes.
-
Base Addition: Add triethylamine (9.84 mL, 70.6 mmol) dropwise. A thick white precipitate will form.
-
Warm-up: Allow the reaction mixture to slowly warm to room temperature over a period of 2 hours.
-
Quenching: Quench the reaction by adding water.
-
Extraction and Workup: Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with 1N HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, Ethyl 3-oxocyclobutanecarboxylate. The product is often of sufficient purity (e.g., 94% yield) to be used in subsequent steps without further purification.[7][9]
Safety and Handling
Ethyl 3-oxocyclobutanecarboxylate must be handled with appropriate care in a laboratory setting. It is classified as an irritant.[6][8]
| GHS Classification | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][10] P280: Wear protective gloves/eye protection/face protection.[1][10] P302+P352: IF ON SKIN: Wash with plenty of water.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][10] |
Storage: Store in a well-ventilated place under an inert gas (nitrogen or argon) at 2-8°C.[7][9] Keep the container tightly closed.[10]
Conclusion
Ethyl 3-oxocyclobutanecarboxylate is a high-value synthetic intermediate whose utility is derived from its strained ring system and versatile keto-ester functionalities. Its efficient synthesis and predictable reactivity make it an indispensable tool for medicinal chemists and researchers in the development of novel bioactive molecules. Proper understanding of its properties, handling, and synthetic pathways, as outlined in this guide, is essential for its effective application.
References
-
ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE | 87121-89-9. lookchem. [Link]
-
ethyl 3-oxocyclobutane-1-carboxylate. ChemBK. [Link]
-
Ethyl 3-oxocyclobutanecarboxylate | C7H10O3. PubChem - NIH. [Link]
-
Ethyl 3-oxocyclobutanecarboxylate: In Stock. Parkway Scientific. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. lookchem.com [lookchem.com]
- 3. Ethyl 3-oxocyclobutanecarboxylate | CymitQuimica [cymitquimica.com]
- 4. Ethyl 3-oxocyclobutanecarboxylate | 87121-89-9 [sigmaaldrich.com]
- 5. CAS 87121-89-9: Ethyl 3-oxocyclobutanecarboxylate [cymitquimica.com]
- 6. ethyl 3-oxocyclobutane-1-carboxylate [chembk.com]
- 7. ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE | 87121-89-9 [chemicalbook.com]
- 8. Ethyl 3-oxocyclobutanecarboxylate | C7H10O3 | CID 22467070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE CAS#: 87121-89-9 [m.chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
